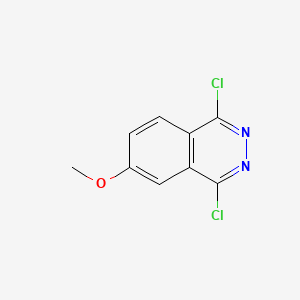

1,4-Dichloro-6-methoxyphthalazine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,4-dichloro-6-methoxyphthalazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2O/c1-14-5-2-3-6-7(4-5)9(11)13-12-8(6)10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNRXZGZEHCNVBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=NN=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.06 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,4 Dichloro 6 Methoxyphthalazine

Precursor Synthesis Strategies Leading to the Phthalazine (B143731) Core

The formation of the bicyclic phthalazine structure is the foundational step in the synthesis of 1,4-dichloro-6-methoxyphthalazine. This typically involves the cyclization of a benzene-ring-containing precursor with a hydrazine (B178648) source.

Classical Condensation Reactions for Phthalazine Ring Formation

The most common and reliable method for constructing the phthalazine-1,4-dione core involves the condensation of a substituted phthalic anhydride (B1165640) with hydrazine. nih.gov This reaction is a classical approach to forming the 1,2-diazine ring fused to a benzene (B151609) ring.

The general procedure involves treating an appropriate isobenzofuran-1,3-dione (phthalic anhydride) with hydrazine hydrate (B1144303). nih.gov The reaction is often carried out in a solvent like ethanol (B145695) or, in some cases, neat (without a solvent) at reflux temperatures for several hours. nih.gov Upon completion, the product typically precipitates from the reaction mixture after the addition of water and can be purified by washing and recrystallization to yield the phthalazine-1,4-dione in high yields, often between 83% and 91%. nih.gov Microwave-assisted synthesis has also been employed for this type of condensation, offering a more rapid method. sciforum.net

Introduction of Methoxy (B1213986) Group at Position 6

The methoxy group at the 6-position of the final compound is typically introduced by using a precursor that already contains this functional group. The strategic placement of the methoxy group on the starting material ensures its presence in the final phthalazine structure without the need for a separate, and potentially complex, methoxylation step on the heterocyclic core.

For the synthesis of this compound, the key intermediate is 6-methoxy-2,3-dihydrophthalazine-1,4-dione . This precursor is synthesized via the classical condensation reaction described previously, using 4-methoxyphthalic anhydride as the starting material. The reaction of 4-methoxyphthalic anhydride with hydrazine hydrate under reflux conditions yields the desired 6-methoxy-2,3-dihydrophthalazine-1,4-dione, which serves as the direct precursor for the subsequent chlorination step.

Chlorination Techniques for 1,4-Positions

With the 6-methoxyphthalazine-1,4-dione precursor in hand, the next critical step is the introduction of chlorine atoms at the 1 and 4 positions. This is achieved through specific chlorination reactions that convert the dione (B5365651) into the dichloro derivative.

Direct Halogenation Methods

Direct halogenation of an unsubstituted phthalazine is not the preferred method for synthesizing 1,4-dichloro derivatives. The precursor, 6-methoxy-2,3-dihydrophthalazine-1,4-dione, exists predominantly in its keto-enol tautomeric form (as a phthalazinone), making the carbonyl carbons susceptible to conversion rather than the aromatic ring positions being susceptible to direct electrophilic halogenation. The most effective and widely used strategy involves the conversion of the phthalazinone precursor.

Conversion from Phthalazinone Precursors

The conversion of phthalazine-1,4-diones to 1,4-dichlorophthalazines is a standard and high-yielding transformation in heterocyclic chemistry. This is most commonly accomplished using phosphorus oxychloride (POCl₃), often in the presence of a base or a solvent like N,N-dimethylformamide (DMF). nih.gov

A typical procedure involves treating the phthalazine-1,4-dione with several equivalents of POCl₃. nih.gov The reaction can be performed in DMF, with the mixture heated to temperatures between 65 °C and 80 °C for 2 to 4 hours, leading to smooth chlorination and high yields of the desired 1,4-dichloro product (often 82-90%). nih.gov In other cases, a base such as pyridine (B92270) is added to the POCl₃ mixture, and the reaction is run at reflux. chemicalbook.com A combination of POCl₃ and phosphorus pentachloride (PCl₅) can also be utilized to effect this transformation. nih.gov After the reaction, a careful workup is required, which typically involves concentrating the mixture and slowly adding it to ice water, followed by extraction with an organic solvent like dichloromethane. chemicalbook.com

| Reagent(s) | Conditions | Typical Yield | Source |

|---|---|---|---|

| POCl₃ / DMF | 65-80 °C, 2-4 h | 82-90% | nih.gov |

| POCl₃ / Pyridine | Reflux, 1 h | 91% (for an analogue) | chemicalbook.com |

| POCl₃ / PCl₅ | Not specified | Not specified | nih.gov |

Advanced Synthetic Approaches and Chemo-selectivity Considerations

While the two-step synthesis from a substituted phthalic anhydride is robust, advanced synthetic strategies aim to improve efficiency. One-pot syntheses that form the phthalazine ring and functionalize it in a single sequence are of great interest. organic-chemistry.org For instance, microwave-assisted synthesis can significantly shorten the reaction time for the initial condensation step to form the phthalazinone core. sciforum.net

Chemo-selectivity is a critical consideration throughout the synthesis. The initial condensation reaction selectively forms the phthalazine-1,4-dione without side reactions on the methoxy-substituted benzene ring. The subsequent chlorination step is highly chemo-selective for the 1- and 4-positions. This selectivity is driven by the tautomeric nature of the phthalazinone precursor, where the oxygen atoms of the dione are converted into chloro groups via the action of POCl₃. This mechanism ensures that chlorination occurs specifically at these positions, leaving the methoxy group and the benzene ring of the phthalazine core intact. The predictability of this reaction makes it a cornerstone in the synthesis of many 1,4-disubstituted phthalazine derivatives. nih.govnih.gov

Chemical Reactivity and Transformations of 1,4 Dichloro 6 Methoxyphthalazine

Nucleophilic Aromatic Substitution (SNAr) at Chloro-Substituted Positions

Nucleophilic aromatic substitution (SNAr) is a primary mode of reaction for 1,4-dichloro-6-methoxyphthalazine, where the chlorine atoms act as leaving groups. This reactivity is a cornerstone for the synthesis of a diverse range of substituted phthalazine (B143731) derivatives. The phthalazine core, being electron-deficient, facilitates the attack of nucleophiles. science.govnih.gov

Regioselectivity and Site Preference in Reactions with Diverse Nucleophiles

In dichlorinated heterocyclic systems like 2,4-dichloroquinazolines, which are structurally analogous to 1,4-dichlorophthalazines, the position of nucleophilic attack is highly regioselective. nih.gov For 2,4-dichloroquinazolines, substitution consistently occurs at the 4-position when reacted with various amine nucleophiles. nih.gov This preference is attributed to the electronic properties of the heterocyclic ring system, where the carbon at position 4 is more electrophilic and thus more susceptible to nucleophilic attack. nih.gov Density functional theory (DFT) calculations on 2,4-dichloroquinazoline (B46505) have shown that the carbon atom at the 4-position has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it the preferred site for nucleophilic attack. nih.gov

While direct studies on the regioselectivity of this compound are not extensively detailed in the provided results, the principles observed in similar dichloro-N-heterocycles suggest that one chloro position is likely to be more reactive than the other. nih.govnih.gov The specific site preference in this compound with different nucleophiles would be influenced by a combination of electronic effects from the fused benzene (B151609) ring, the methoxy (B1213986) group, and the nitrogen atoms in the phthalazine ring. In the case of 4,6-dichloro-5-nitrobenzofuroxan, selective substitution of the chlorine at the C4 position is observed with nitrogen nucleophiles, which is explained by the larger positive charge at C4 compared to C6. mdpi.com

Influence of the Methoxy Group on Reactivity Profiles

The methoxy group (–OCH₃) at the 6-position of the phthalazine ring plays a significant role in modulating the reactivity of the molecule. As an electron-donating group, it can influence the electron density of the aromatic system. researchgate.net This electronic effect can impact the electrophilicity of the carbon atoms attached to the chlorine atoms, thereby affecting the rate and regioselectivity of nucleophilic aromatic substitution reactions. researchgate.net

In some triazine systems, a methoxy group can act as a leaving group under certain nucleophilic substitution conditions, although this is generally less favorable than the displacement of a chloride ion. researchgate.net The presence of the methoxy group can also influence the physical and chemical properties of the resulting substituted products.

Reductive Transformations of this compound

Information regarding specific reductive transformations of this compound is not available in the provided search results. However, general reductive processes for similar aromatic and heterocyclic compounds can be considered. These could include the reduction of the heterocyclic ring or the reductive dehalogenation of the chloro substituents. The specific outcomes would depend on the reducing agent and the reaction conditions employed.

Metal-Catalyzed Coupling Reactions Involving the Halogen Atoms

The chlorine atoms in this compound serve as handles for various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While specific examples for this compound are not detailed, analogous compounds like 1,4-dichlorophthalazine (B42487) are used as coupling reagents in the synthesis of novel polymer-bound ligands and as building blocks in medicinal chemistry. pragmetis.com This suggests that this compound could similarly participate in reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of a wide array of functional groups at the 1- and 4-positions.

Design, Synthesis, and Characterization of 1,4 Dichloro 6 Methoxyphthalazine Derivatives and Analogues

Strategic Modification at Positions 1 and 4 via Nucleophilic Displacement

The 1,4-dichloro-6-methoxyphthalazine scaffold serves as a versatile precursor for a variety of derivatives, primarily through the strategic modification of the chloro-substituents at the 1 and 4 positions. The chlorine atoms on the phthalazine (B143731) ring are activated towards nucleophilic aromatic substitution (SNAr), allowing for their displacement by a wide range of nucleophiles. nih.govnih.gov This reactivity is foundational for creating libraries of novel compounds. The substitution can proceed in a stepwise manner, enabling the introduction of two different nucleophiles, leading to asymmetrically substituted phthalazines.

The reactions consistently show a high degree of regioselectivity, with nucleophilic attack preferentially occurring at the 4-position in similar quinazoline (B50416) systems, a principle that extends to the phthalazine core. nih.gov A variety of nucleophiles, including anilines, benzylamines, and aliphatic amines, have been successfully employed to replace the chlorine atoms. nih.gov For instance, in the synthesis of 1-anilino-4-(arylsulfanylmethyl)phthalazine analogues, the process begins with a brominated precursor which is then substituted with various thiophenol groups. nih.gov Subsequent reaction with hydrazine (B178648) hydrate (B1144303) forms the phthalazinone, which is then chlorinated. This chlorinated intermediate readily undergoes nucleophilic displacement when reacted with substituted anilines to yield the final 1,4-disubstituted products. nih.gov

The reaction conditions for these substitutions can be tailored, but often involve heating the dichloro-precursor with the chosen nucleophile in a suitable solvent. The kinetics of such displacement reactions have been studied in related chloroazanaphthalene systems, providing insight into the reactivity with nucleophiles like ethoxide ions and piperidine. rsc.org

| Nucleophile | Reagent Example | Resulting Functional Group at C1/C4 | Reference |

| Amine | Substituted Anilines | Anilino group | nih.gov |

| Thiol | Thiophenol | Thiophenyl group | nih.gov |

| Amine | Piperidine | Piperidinyl group | rsc.org |

| Alkoxide | Sodium Ethoxide | Ethoxy group | rsc.org |

| Hydrazine | Hydrazine Hydrate | Hydrazinyl group | nih.gov |

Functionalization of the Methoxy (B1213986) Group

The methoxy group at the 6-position of the phthalazine ring offers another site for synthetic modification, although it is generally less reactive than the chloro-substituents at positions 1 and 4. A primary strategy for functionalizing this group is through O-demethylation to unmask the corresponding phenol (B47542) (a hydroxyl group). This transformation is a common step in natural product synthesis and medicinal chemistry to create intermediates with altered solubility or to provide a handle for further derivatization.

Standard reagents for cleaving aryl methyl ethers, such as boron tribromide (BBr₃) or strong acids like hydrobromic acid (HBr), can be employed. The resulting 6-hydroxy-1,4-dichlorophthalazine is a valuable intermediate. The newly formed hydroxyl group can then undergo a variety of subsequent reactions. For example, it can be alkylated to introduce different ether functionalities, acylated to form esters, or used in coupling reactions to attach more complex moieties, thereby significantly expanding the structural diversity of the derivatives.

Expansion and Derivatization of the Phthalazine Scaffold

The phthalazine core can be elaborated into more complex, fused heterocyclic systems. researchgate.net This strategy involves using a substituted phthalazine as a building block for annelation reactions, where a new ring is constructed onto the existing scaffold. For example, starting with a 1-chloro-4-substituted-phthalazine, reaction with hydrazine can yield a hydrazinylphthalazine intermediate. This intermediate is a key precursor for building fused triazole rings. Treatment with reagents like phenyl isothiocyanate followed by cyclization can lead to the formation of 1,2,4-triazolo[3,4-a]phthalazine derivatives. researchgate.net Similarly, other reagents can be used to construct fused systems such as 1,2,4-triazino[3,4-a]phthalazines and tetrazolo[5,1-a]phthalazines. researchgate.net

Another powerful method for derivatization involves modifying a side chain attached to the phthalazine nucleus. For instance, a phthalazinone precursor can be functionalized with a side chain terminating in a carboxylic acid ester. nih.govnih.gov This ester can be converted to a hydrazide by reacting it with hydrazine hydrate. nih.govnih.gov The resulting hydrazide is a versatile intermediate that can be converted to a reactive acyl azide (B81097). nih.govnih.gov This azide intermediate is then used in a well-established peptide synthesis strategy, allowing for the coupling of amino acids or peptide fragments to the phthalazine core with minimal racemization. nih.govnih.gov This approach has been used to synthesize phthalazine-dipeptide conjugates. nih.gov

| Fused Ring System | Starting Material Type | Key Reagents | Reference |

| 1,2,4-Triazolo[3,4-a]phthalazine | Hydrazinylphthalazine | Phenyl isothiocyanate, Mercuric chloride | researchgate.net |

| 1,2,4-Triazino[3,4-a]phthalazine | Hydrazinylphthalazine | α-Haloketones | researchgate.net |

| Tetrazolo[5,1-a]phthalazine | 1-Chlorophthalazine | Sodium azide | researchgate.net |

| Imidazo[2,1-a]phthalazine | 1-Chlorophthalazine | 2-Aminoethanol | researchgate.net |

Structural Elucidation Methodologies for Novel Derivatives

Confirming the intricate molecular architecture of novel this compound derivatives requires a suite of advanced spectroscopic and analytical techniques, moving beyond basic identification data.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for structural determination.

¹H NMR provides detailed information about the electronic environment and connectivity of protons. For example, in the characterization of phthalazine-peptide derivatives, specific signals can be assigned to protons on the phthalazine core, the amino acid residues, and the linking groups. nih.gov The chemical shifts, integration (which gives the ratio of protons), and multiplicity (splitting patterns) are all crucial. A quartet peak, for instance, indicates a proton adjacent to a methyl group (3+1 neighbors). youtube.com The disappearance of a signal upon exchange with D₂O can confirm the presence of labile protons, such as those in N-H or O-H groups. youtube.com

¹³C NMR complements ¹H NMR by providing a spectrum of the carbon backbone, indicating the number of unique carbon atoms and their hybridization state (sp³, sp², sp). youtube.com

Mass Spectrometry (MS) is used to determine the molecular weight of the synthesized compound and can offer structural clues through analysis of fragmentation patterns. The molecular ion peak (M⁺) confirms the molecular formula. nih.gov

Infrared (IR) Spectroscopy is employed to identify the presence of specific functional groups. Characteristic absorption bands reveal the presence of C=O (carbonyl), C=N, C-O (ether), and N-H bonds, which is vital for confirming that the desired transformations have occurred. nih.gov

Single-Crystal X-ray Diffraction provides the most definitive structural evidence. ias.ac.in When a suitable crystal of a derivative can be grown, this technique maps the precise three-dimensional arrangement of every atom in the molecule, confirming its constitution, configuration, and conformation. It can resolve ambiguities that may remain after analysis by other spectroscopic methods, such as determining the exact geometry of fused ring systems or the stereochemistry at chiral centers. ias.ac.in For example, X-ray analysis has been used to confirm the structure of condensed phthalazine compounds, with the experimentally determined geometrical parameters showing good agreement with theoretical values calculated using Density Functional Theory (DFT). ias.ac.in

Structure Activity Relationship Sar Investigations of Phthalazine Derivatives with Emphasis on 1,4 Dichloro 6 Methoxyphthalazine Scaffold

Impact of Halogen Substituents on Biological Interactions

The introduction of halogen atoms into the phthalazine (B143731) core is a common strategy to modulate the biological activity of these compounds. Halogens, particularly chlorine, can significantly influence the physicochemical properties of a molecule, such as its lipophilicity, electronic character, and steric profile, thereby affecting its interaction with biological targets.

In the context of phthalazine derivatives, the presence of chloro substituents has been associated with potent biological activities. For instance, 1,4-disubstituted phthalazines have been investigated as promising anticancer agents. nih.gov The chlorination of the phthalazine nucleus, often at the 1 and 4 positions, creates reactive sites for further functionalization, allowing for the synthesis of diverse libraries of compounds. ekb.eg The electron-withdrawing nature of chlorine atoms can alter the electron density of the phthalazine ring system, which can be crucial for interactions with the active sites of enzymes, such as kinases. researchgate.net

While direct SAR studies on 1,4-dichloro-6-methoxyphthalazine are not extensively documented in the reviewed literature, the importance of the dichloro substitution pattern is evident in the broader class of phthalazine-based inhibitors. For example, in the development of vascular endothelial growth factor receptor (VEGFR) inhibitors, the phthalazine core serves as a key pharmacophore, and its substitution pattern is critical for activity. nih.govresearchgate.net The chlorine atoms in a 1,4-dichloro arrangement can act as key anchoring points or facilitate specific interactions within the ATP-binding pocket of kinases.

Role of the Methoxy (B1213986) Group in Molecular Recognition

The methoxy group is another key substituent that can profoundly impact the biological activity of phthalazine derivatives. Its influence can be attributed to its electronic and steric properties, as well as its ability to participate in hydrogen bonding. jksus.org The methoxy group is an electron-donating group, which can increase the electron density of the aromatic ring to which it is attached. This can modulate the binding affinity of the molecule to its biological target.

Correlations between Structural Modifications and In Vitro Biological Potency

The biological potency of phthalazine derivatives is highly dependent on their substitution patterns. Numerous studies have established correlations between specific structural modifications and in vitro activity, particularly in the context of anticancer drug discovery. For instance, a series of novel phthalazine derivatives were synthesized and evaluated as VEGFR-2 inhibitors, demonstrating that the nature and position of substituents significantly impact their cytotoxic activity against various cancer cell lines. nih.gov

One study on phthalazine-based compounds revealed that the introduction of a biarylurea or biarylamide moiety at the 1-position of the phthalazine core led to potent anti-proliferative activity. ekb.egresearchgate.net The in vitro evaluation of these compounds against a panel of 60 cancer cell lines showed that derivatives with a terminal 4-chloro substituent on the biarylurea moiety exhibited remarkable broad-spectrum cell growth inhibition. ekb.eg

Another study focusing on phthalazine-1,4-dione derivatives as non-competitive AMPA receptor antagonists found a strong correlation between the substitution pattern and anticonvulsant activity. nih.gov Specific substitutions on the phthalazine ring system led to compounds with high binding affinities and significant in vivo efficacy. nih.gov

The following table summarizes the in vitro cytotoxic activities of some substituted phthalazine derivatives against different cancer cell lines, illustrating the impact of structural modifications on their biological potency.

| Compound ID | R1-Substituent | R2-Substituent | Cell Line | IC50 (µM) | Reference |

| 2g | 4-chlorophenyl | - | MCF-7 | 0.15 | nih.gov |

| 4a | 4-chlorophenyl | - | Hep G2 | 0.09 | nih.gov |

| 12d | - | - | MDA-MB-231 | 0.57 | researchgate.net |

| 12c | - | - | MDA-MB-231 | 1.89 | researchgate.net |

| 8 | - | - | - | - | nih.gov |

| 7b | - | - | - | - | nih.gov |

Note: The specific substitutions for compounds 12d, 12c, 8, and 7b are complex and described in the referenced literature. This table is intended to illustrate the principle of structure-activity relationships.

Molecular Interactions and Target Identification Studies

Receptor Binding Studies and Ligand-Target Interactions (non-human, in vitro)

The characterization of a novel chemical entity's biological activity profile is fundamentally reliant on in vitro receptor binding studies and the detailed analysis of ligand-target interactions. For a compound such as 1,4-Dichloro-6-methoxyphthalazine, these non-human, in vitro assays represent a critical first step in elucidating its mechanism of action and identifying its potential molecular targets within a biological system. Such studies are designed to determine the affinity and specificity with which the compound binds to a wide array of receptors, enzymes, ion channels, and other pharmacologically relevant proteins.

While specific research findings on the receptor binding profile of this compound are not extensively detailed in publicly available scientific literature, the methodologies employed for such investigations are standardized. Typically, the initial assessment would involve screening the compound against a broad panel of known biological targets. This is often accomplished through competitive binding assays, where this compound would be evaluated for its ability to displace a radiolabeled or fluorescently-tagged ligand known to bind to a specific target with high affinity.

The primary data generated from these competitive binding experiments is the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ value represents the concentration of this compound required to inhibit 50% of the specific binding of the labeled ligand. This value is then often used to calculate the binding affinity constant (Ki), which provides a more absolute measure of the compound's affinity for the target, corrected for the concentration and affinity of the radioligand used in the assay. A lower Ki value is indicative of a higher binding affinity.

Further investigation into the ligand-target interactions would involve saturation binding studies to determine the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax) for targets where the compound shows significant affinity. These studies help to confirm whether the compound is acting as a competitive, non-competitive, or uncompetitive ligand.

The structural features of this compound, including the dichlorinated phthalazine (B143731) core and the methoxy (B1213986) group, would be of particular interest in these studies. The chlorine atoms can significantly influence the electronic and lipophilic properties of the molecule, potentially contributing to specific interactions within a receptor's binding pocket. The methoxy group can act as a hydrogen bond acceptor, further anchoring the ligand to its target. Understanding these structure-activity relationships is a key outcome of such in vitro investigations.

Illustrative Receptor Binding Profile

The following table represents a hypothetical screening of this compound against a panel of selected receptors. It is important to note that this data is purely illustrative to demonstrate the format of results from such a study and does not represent actual experimental findings for this compound.

| Target | Ligand Class | Assay Type | Ki (nM) | % Inhibition at 1 µM |

| Adrenergic Receptor α₁ | GPCR | Radioligand Binding | >10,000 | 5 |

| Adrenergic Receptor α₂ | GPCR | Radioligand Binding | 8,500 | 12 |

| Adrenergic Receptor β₁ | GPCR | Radioligand Binding | >10,000 | -2 |

| Dopamine Receptor D₂ | GPCR | Radioligand Binding | 750 | 68 |

| Serotonin Receptor 5-HT₂A | GPCR | Radioligand Binding | 450 | 82 |

| GABAₐ Receptor | Ion Channel | Radioligand Binding | >10,000 | 3 |

| Histamine H₁ Receptor | GPCR | Radioligand Binding | 2,100 | 35 |

| Muscarinic M₁ Receptor | GPCR | Radioligand Binding | >10,000 | 9 |

| Tyrosine Kinase A (TrkA) | Enzyme | Enzymatic Assay | 95 | 91 |

| Cyclooxygenase-2 (COX-2) | Enzyme | Enzymatic Assay | 5,300 | 18 |

In a real-world scenario, the data presented in such a table would guide further research. For instance, based on the hypothetical data above, future studies would focus on the significant affinity observed for the Tyrosine Kinase A (TrkA) enzyme and the Serotonin 5-HT₂A and Dopamine D₂ receptors to confirm these interactions and explore the functional consequences of binding.

Computational and Theoretical Investigations

Molecular Docking Simulations for Ligand-Target Prediction and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is instrumental in identifying potential biological targets for a ligand and elucidating the specific interactions that stabilize the ligand-receptor complex.

While specific molecular docking studies for 1,4-dichloro-6-methoxyphthalazine are not extensively detailed in publicly available literature, the broader class of phthalazine (B143731) derivatives has been the subject of numerous docking investigations. These studies showcase the potential of this scaffold to interact with various biological targets. For instance, phthalazine derivatives have been docked into the active sites of enzymes like vascular endothelial growth factor receptor 2 (VEGFR-2) and cyclooxygenase-2 (COX-2), which are implicated in cancer and inflammation, respectively. researchgate.netbiolifesas.orgnih.gov

In a typical molecular docking study of a phthalazine derivative, the compound's three-dimensional structure is placed into the binding site of a target protein. A scoring function is then used to estimate the binding affinity, with more negative scores generally indicating a more favorable interaction. For example, some phthalazine derivatives have shown binding energies as low as -10.66 kcal/mol with VEGFR2 and rerank scores of -96.2 Kcal/mol with COX-2. biolifesas.orgnih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding.

Table 1: Illustrative Molecular Docking Data for Phthalazine Derivatives (Note: Data is for related compounds, not this compound)

| Derivative Class | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Phthalazinone | VEGFR-2 | -10.66 | Cys919, Asp1046, Glu885 |

| Phthalazinedione | COX-2 | -96.2 (Rerank Score) | Not Specified |

| 4-(4-chlorophenyl)phthalazine | VEGFR-2 | -95.86 | Cys919, Glu883, Asp1044 |

Data is illustrative and sourced from studies on various phthalazine derivatives.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. By simulating the movements of atoms and molecules, MD can be used to assess the conformational flexibility of a ligand and the stability of a ligand-protein complex.

For the phthalazine class of compounds, MD simulations have been employed to validate the findings of molecular docking studies. researchgate.net After a ligand is docked into a receptor's binding site, an MD simulation can be run to observe how the complex behaves in a more realistic, dynamic environment. These simulations can confirm whether the binding pose predicted by docking is stable over time. The root-mean-square deviation (RMSD) of the ligand and protein atoms is often monitored to assess stability. A stable complex will typically show a low and converging RMSD value over the course of the simulation.

Quantum Chemical Calculations (e.g., DFT, HOMO/LUMO analysis)

Quantum chemical calculations, such as Density Functional Theory (DFT), provide fundamental insights into the electronic properties of a molecule. These methods are crucial for understanding a compound's reactivity and for interpreting spectroscopic data.

Electronic Structure and Reactivity Descriptors

DFT calculations can be used to determine the electronic structure of this compound. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netaimspress.comresearchgate.net

Other reactivity descriptors that can be calculated include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. While specific DFT calculations for this compound are not found in the reviewed literature, studies on similarly substituted aromatic compounds provide a framework for the expected outcomes of such an analysis. researchgate.netresearchgate.netkarazin.ua

Table 2: Representative Quantum Chemical Descriptors (Illustrative for a Substituted Aromatic Compound)

| Parameter | Description | Illustrative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.423 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.645 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 3.778 |

| Ionization Potential (IP) | -EHOMO | 5.423 |

| Electron Affinity (EA) | -ELUMO | 1.645 |

Values are illustrative and based on DFT calculations of related types of compounds.

Reaction Pathway Analysis for Synthetic Design

Quantum chemical calculations can also be used to model reaction pathways for the synthesis of a target molecule. By calculating the energies of reactants, transition states, and products, chemists can predict the feasibility of a proposed synthetic route and identify potential byproducts. This information can be invaluable for optimizing reaction conditions and improving yields. While the synthesis of related dichlorinated heterocyclic compounds has been described, computational analysis of the specific reaction pathways for this compound is not detailed in the available literature. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activities

QSAR models are developed by correlating the variation in the biological activity of a set of compounds with the variation in their physicochemical properties or structural features, which are represented by molecular descriptors. For phthalazine derivatives, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. researchgate.net

These models generate 3D contour maps that visualize the regions around the molecule where modifications to the steric, electrostatic, hydrophobic, and hydrogen-bonding properties are likely to increase or decrease biological activity. For example, a CoMFA study on phthalazine derivatives as VEGFR-2 inhibitors might reveal that bulky substituents in a particular region are favorable for activity, while electronegative groups in another region are detrimental. researchgate.net

The predictive power of a QSAR model is assessed using statistical parameters like the cross-validated correlation coefficient (Q²) and the non-cross-validated correlation coefficient (R²). A robust QSAR model can then be used to predict the biological activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. While specific QSAR models for this compound have not been reported, the successful application of these methods to the broader phthalazine class suggests their utility in predicting the activities of this compound. researchgate.netnih.govresearchgate.net

Table 3: Example Statistical Parameters for a 3D-QSAR Model of Phthalazine Derivatives

| Model | Q² | R² |

| CoMFA_S | 0.623 | 0.941 |

| CoMSIA_E+D | 0.615 | 0.977 |

Data is for a reported QSAR study on phthalazine derivatives targeting VEGFR-2. researchgate.net

Descriptor Analysis and Feature Selection

In the computational evaluation of this compound and its analogs, descriptor analysis is a foundational step. This process involves the calculation of a wide array of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. These descriptors can be broadly categorized into several classes, including constitutional (1D), topological (2D), geometrical (3D), and quantum-chemical descriptors.

For a molecule like this compound, a multitude of descriptors would be calculated to build a comprehensive quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) model. These descriptors serve as the independent variables in statistical models that correlate the chemical structure with biological activity or physical properties.

A hypothetical set of calculated descriptors for this compound is presented below:

| Descriptor Type | Descriptor Name | Calculated Value |

| Constitutional | Molecular Weight | 229.06 g/mol |

| Number of Heavy Atoms | 15 | |

| Number of Rings | 2 | |

| Topological | Topological Polar Surface Area (TPSA) | 35.07 Ų |

| Rotatable Bond Count | 1 | |

| Physicochemical | XLogP3 | 2.9 |

| Hydrogen Bond Donors | 0 | |

| Hydrogen Bond Acceptors | 3 |

Following the calculation of a large number of descriptors, feature selection becomes a critical step. Not all descriptors are relevant to the biological activity or property of interest, and many may be highly correlated with each other. Feature selection methods are employed to identify the most informative subset of descriptors, which helps to improve model performance and interpretability, while reducing the risk of overfitting.

Commonly used feature selection techniques in cheminformatics include:

Filter Methods: These methods assess the relevance of features by looking only at the intrinsic properties of the data. Examples include correlation analysis, mutual information, and analysis of variance (ANOVA).

Wrapper Methods: These methods use a specific machine learning algorithm to evaluate the quality of a subset of features. They "wrap" the feature selection process around the model building process. Examples include recursive feature elimination (RFE) and sequential forward selection (SFS).

Embedded Methods: These methods perform feature selection as an integral part of the model training process. Examples include LASSO (Least Absolute Shrinkage and Selection Operator) and Ridge regression.

The choice of feature selection method depends on the size and complexity of the dataset and the specific goals of the modeling study.

Cheminformatics and Virtual Screening for Analog Discovery

Cheminformatics and virtual screening are powerful computational tools for the discovery of novel analogs of a lead compound like this compound. These methods allow for the rapid and cost-effective screening of large virtual libraries of chemical compounds to identify those with a high probability of possessing desired biological activities.

The general workflow for virtual screening to discover analogs of this compound would typically involve the following steps:

Target Identification and Preparation: This involves identifying the biological target (e.g., a protein receptor or enzyme) and obtaining its 3D structure, usually from a repository like the Protein Data Bank (PDB). The structure is then prepared for docking by adding hydrogen atoms, assigning partial charges, and defining the binding site.

Compound Library Preparation: A large library of chemical compounds is selected for screening. This could be a commercially available library or a custom-designed virtual library. The 3D structures of these compounds are generated and optimized.

Molecular Docking: This is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. Each compound in the library is docked into the defined binding site of the target protein.

Scoring and Ranking: After docking, a scoring function is used to estimate the binding affinity of each compound. The compounds are then ranked based on their scores.

Post-processing and Hit Selection: The top-ranked compounds are visually inspected for their binding poses and interactions with the receptor. Filters may be applied to remove compounds with undesirable physicochemical properties. A diverse subset of promising "hits" is then selected for experimental validation.

A hypothetical virtual screening campaign starting from this compound might yield a list of potential analogs with improved properties. An example of a ranked list of virtual hits is shown below:

| Rank | Compound ID | Docking Score (kcal/mol) | Key Interactions |

| 1 | ZINC12345678 | -9.5 | Hydrogen bond with Serine, Pi-pi stacking with Phenylalanine |

| 2 | CHEMBL987654 | -9.2 | Hydrophobic interactions with Leucine and Valine |

| 3 | VENDOR001234 | -8.9 | Salt bridge with Aspartic Acid |

| 4 | ZINC87654321 | -8.7 | Hydrogen bond with Tyrosine |

These virtual hits would then be synthesized or purchased and subjected to in vitro and in vivo testing to confirm their biological activity. This iterative process of computational screening and experimental validation is a cornerstone of modern drug discovery.

Potential Applications and Broader Impact in Chemical Biology Excluding Clinical

Development as Chemical Probes for Biological Pathways

Chemical probes are small molecules designed to interact with a specific protein or pathway to elucidate its biological function. The 1,4-Dichloro-6-methoxyphthalazine framework is an excellent starting point for developing such probes due to the differential reactivity of its two chlorine atoms, which allows for sequential and controlled introduction of various functionalities.

Researchers have utilized this scaffold to generate libraries of compounds for screening against biological targets. A notable example is the development of inhibitors for phosphodiesterase 4 (PDE4), an enzyme crucial in regulating intracellular signaling pathways. By synthesizing a series of 6-methoxy-1,4-disubstituted phthalazine (B143731) derivatives, scientists were able to probe the structure-activity relationships of PDE4 inhibition. nih.gov These studies help map the binding pocket of the enzyme and understand how different chemical substitutions affect potency and selectivity. By using these molecules to modulate PDE4 activity in cellular models, researchers can investigate the specific roles of this enzyme in processes like inflammation and cellular proliferation, without the confounding variables of broader-acting agents. The insights gained from these probes are critical for validating enzymes like PDE4 as potential points of intervention for future therapeutic development.

Utility as Building Blocks in Complex Molecule Synthesis

The chemical architecture of this compound makes it a versatile building block, or synthon, for the assembly of more complex molecular entities. The two chlorine atoms at positions 1 and 4 are excellent leaving groups for nucleophilic substitution reactions, providing a gateway to a wide array of derivatives. nih.gov This reactivity is fundamental to its role in synthetic chemistry.

Organic chemists leverage this scaffold to construct elaborate molecules that would be difficult to synthesize through other methods. nih.gov For instance, the synthesis of novel 1-anilino-4-(arylsulfanylmethyl)phthalazines, which have shown potential in pre-clinical studies, begins with a dichlorophthalazine core. nih.gov The stepwise substitution of the chlorine atoms allows for the precise installation of different anilino and thiomethyl groups, leading to the creation of a diverse library of complex final products. nih.gov This modular approach is highly efficient, enabling the rapid generation of numerous analogs for biological evaluation. The phthalazine core provides a rigid and defined orientation for the appended chemical groups, which is a crucial feature for achieving specific interactions with biological macromolecules.

Table 1: Synthesis of Complex Molecules from Phthalazine Scaffolds

| Starting Material Core | Reaction Type | Resulting Complex Structure | Reference |

| Dichlorophthalazine | Nucleophilic Substitution | 1-Anilino-4-(arylsulfanylmethyl)phthalazines | nih.gov |

| 4-Benzylphthalazin-1(2H)-one | N-alkylation, Hydrazinolysis, Azide (B81097) Coupling | Dipeptide and Hydrazone Derivatives of Phthalazinone | nih.gov |

| Dichlorophthalazine | Cyclization Reactions | Annelated Phthalazine Derivatives (e.g., Triazolophthalazine) | researchgate.net |

Contributions to Lead Compound Generation and Optimization (pre-clinical stage)

In drug discovery, a "lead compound" is a molecule that shows promising biological activity and serves as the starting point for optimization into a potential drug candidate. researchgate.net The this compound structure is considered a "privileged scaffold" because it can be modified to bind to a variety of biological targets, making it a rich source for lead generation.

The process of lead optimization involves systematically modifying the structure of a lead compound to improve its properties, such as potency, selectivity, and metabolic stability. nuvisan.com Phthalazine derivatives are central to this process in many pre-clinical research programs. For example, after identifying an initial phthalazine-based "hit" from a screening campaign, medicinal chemists synthesize a focused library of analogs based on the this compound core. nih.gov By varying the substituents at the 1 and 4 positions, they can systematically explore the structure-activity relationship (SAR) to identify modifications that enhance binding to the target protein while minimizing off-target effects. nih.gov

This strategy has been successfully applied in the development of potent and selective inhibitors for targets such as VEGFR2, a key protein in angiogenesis. nih.gov Starting from a phthalazine template, optimization efforts led to compounds with significant cytotoxic activity against cancer cell lines in vitro. nih.gov These pre-clinical studies are essential for identifying promising candidates for further development and demonstrate the value of the phthalazine core in generating high-quality lead compounds.

Table 2: Examples of Lead Optimization with Phthalazine Derivatives

| Target | Initial Scaffold | Key Modification | Outcome | Reference |

| PDE4 | 6-Methoxy-1,4-disubstituted Phthalazine | Varied substitutions at positions 1 and 4 | Identification of potent and selective inhibitors | nih.gov |

| VEGFR2 | Phthalazinone | Coupling with amino acids to form dipeptides | Compound 12b showed potent VEGFR2 inhibition (95.2%) and cytotoxicity (IC50 = 0.32 μM) | nih.gov |

| Cancer Cell Lines (general) | 1-Anilino-4-arylsulfanylmethyl-phthalazine | Introduction of fluorine and trifluoromethyl groups | Compounds 12 and 13 showed higher anticancer activity than cisplatin (B142131) control | nih.gov |

Role in Understanding Fundamental Biological Mechanisms

The development of potent and selective molecules derived from this compound provides powerful tools for dissecting fundamental biological mechanisms. By using a molecule designed to interact with a single protein target, researchers can study the specific contributions of that protein to a complex cellular process.

For instance, the creation of highly selective inhibitors for different enzyme isoforms allows scientists to parse the distinct roles each isoform plays within a cell. Similarly, using a potent phthalazine-based VEGFR2 inhibitor allows for the investigation of the direct consequences of blocking the VEGFR2 signaling pathway in cancer cells, such as the induction of apoptosis (programmed cell death). nih.gov One study found that a specific phthalazine dipeptide derivative induced apoptosis in HCT-116 colon cancer cells by over 21-fold, confirming the critical role of the target pathway in cell survival. nih.gov

These molecular tools enable researchers to ask precise questions about biological systems that would be impossible to answer using genetic methods alone, which can sometimes have developmental or compensatory effects. The ability to acutely inhibit a protein's function with a small molecule provides a temporal control that is invaluable for understanding dynamic cellular events. Therefore, the impact of this compound extends beyond its synthetic utility to being a foundational element in the chemical biologist's toolkit for exploring the intricate workings of the cell.

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes and Sustainable Chemistry for 1,4-Dichloro-6-methoxyphthalazine

While established methods for the synthesis of dichlorophthalazines exist, future research should prioritize the development of more efficient, sustainable, and versatile synthetic routes to this compound.

Current analogous syntheses for similar compounds, such as 1,4-dichloro-6-methylphthalazine (B1599848) and 1,4-dichloro-6-(trifluoromethyl)phthalazine, often rely on multi-step processes starting from substituted phthalic anhydrides and employing reagents like phosphorus oxychloride (POCl₃) or phosphorus trichloride (B1173362) (PCl₃). chemicalbook.comchemicalbook.com A known two-step synthesis for the methyl-substituted analogue, for instance, involves the initial reaction of 4-methylphthalic anhydride (B1165640) with hydrazine (B178648) hydrate (B1144303), followed by treatment with trichlorophosphate. chemicalbook.com

A more contemporary approach, detailed in a patent for the synthesis of 1,4-dichlorophthalazines, utilizes diketone phthalazines with phosphorus trichloride in the presence of a catalyst like 4-dimethylaminopyridine. google.com This method is presented as an improvement over harsher, traditional methods that use phosphorus pentachloride or excessive amounts of phosphorus oxychloride, thereby reducing equipment corrosion and hazardous waste. google.com

Future research could focus on adapting these improved methods for the specific synthesis of this compound from 4-methoxyphthalic anhydride or a corresponding diketone.

Furthermore, a significant area for innovation lies in the realm of sustainable or "green" chemistry. An exemplary approach can be seen in the synthesis of other heterocyclic compounds, such as 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine. A patented method for this compound describes a Suzuki coupling reaction using a recyclable magnetic palladium catalyst. google.com This process boasts high efficiency, selectivity, and product purity under mild conditions, offering a clean and environmentally friendly alternative to traditional methods. google.com Exploring the feasibility of such catalytic systems for the late-stage introduction of the methoxy (B1213986) group or for the construction of the phthalazine (B143731) core itself would be a significant step forward in the sustainable production of this compound.

Exploration of Understudied Reactivity Pathways

The two chlorine atoms at the 1 and 4 positions of the phthalazine ring are expected to be the primary sites of reactivity, susceptible to nucleophilic substitution. The electron-donating methoxy group at the 6-position will likely modulate the reactivity of these sites. A systematic exploration of the reactivity of this compound with a diverse range of nucleophiles is a critical area for future research.

Studies on analogous 1,4-dichlorophthalazines have demonstrated the feasibility of substituting the chloro groups with anilines to produce 1-anilino-4-(arylsulfanylmethyl)phthalazines, highlighting the potential for C-N bond formation. nih.gov The synthesis of a wide array of phthalazinone derivatives further showcases the chemical versatility of the phthalazine scaffold, with reactions including alkylation, hydrazinolysis, and subsequent coupling reactions to form amides and dipeptides. nih.govrsc.orgnih.gov

Future investigations should systematically map the reactivity of this compound with various nucleophiles, including but not limited to:

N-nucleophiles: amines, anilines, hydrazines, and heterocyclic amines.

O-nucleophiles: alcohols, phenols, and carboxylates.

S-nucleophiles: thiols and thiophenols.

C-nucleophiles: organometallic reagents and carbanions.

Understanding the regioselectivity of these reactions, particularly whether the chlorine at the 1 or 4 position is more reactive, will be crucial. The influence of the methoxy group on this selectivity is a key scientific question to be addressed.

Advanced Computational Modeling for Enhanced Predictive Capabilities

Computational chemistry offers powerful tools to predict and understand the properties and reactivity of this compound before embarking on extensive experimental work. Future research should leverage advanced computational modeling to build a comprehensive in silico profile of the molecule.

Methodologies such as Density Functional Theory (DFT) can be employed for geometry optimization and to calculate key electronic properties. For instance, in studies of substituted phthalazin-1(2H)-ones, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been used to determine low-energy conformations. mdpi.com Similar approaches can be applied to this compound to predict its three-dimensional structure, electrostatic potential, and frontier molecular orbitals, which can provide insights into its reactivity.

Furthermore, molecular docking and molecular dynamics (MD) simulations can be used to predict the binding affinity and interaction of this compound with potential biological targets. Such studies have been successfully applied to other phthalazine derivatives to understand their interaction with enzymes like VEGFR-2. rsc.org These computational predictions can guide the selection of biological assays and help in the rational design of more potent analogues.

Identification of Novel In Vitro Biological Targets

The phthalazine scaffold is a well-established pharmacophore present in numerous biologically active compounds. Various substituted phthalazines and phthalazinones have demonstrated a wide range of pharmacological activities, suggesting that this compound could also possess interesting biological properties. A broad-based screening of this compound against a panel of biological targets is a key avenue for future research.

Based on the activities of related compounds, potential biological targets for investigation include:

| Potential Biological Target | Rationale based on Analogous Compounds |

| Antifungal Targets | Substituted phthalazin-1(2H)-ones have shown activity against pathogenic fungi like Cryptococcus neoformans and dermatophytes. mdpi.comresearchgate.net |

| Kinase Inhibitors (e.g., VEGFR-2, EGFR) | Phthalazine derivatives have been designed and synthesized as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are key targets in cancer therapy. nih.govrsc.orgnih.govrsc.orgacs.org |

| PARP-1 Inhibitors | Certain phthalazinone derivatives have emerged as potent inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), another important target in oncology. osf.io |

A systematic in vitro screening campaign against these and other target classes would be a crucial first step in elucidating the potential therapeutic applications of this compound.

Application in Materials Science or other non-biological fields

While the primary focus for phthalazine derivatives has been in medicinal chemistry, the unique electronic and structural features of this compound may also lend themselves to applications in materials science.

One intriguing possibility lies in the development of novel organic functional materials. For example, a complex phthalazine derivative has been synthesized and formulated into fluorescent organic nanoflakes, demonstrating potential as a nano-anticancer agent. hanyang.ac.kr This suggests that the phthalazine core can be incorporated into larger systems with interesting photophysical properties.

Future research could explore the potential of this compound as a building block for:

Organic Light-Emitting Diodes (OLEDs): The phthalazine core could be functionalized to create materials with desirable electroluminescent properties.

Organic Sensors: The reactive chloro groups could be used to anchor the molecule to surfaces or to functionalize it with moieties that respond to specific analytes.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms in the phthalazine ring could act as ligands for metal ions, leading to the formation of novel supramolecular structures with potential applications in gas storage, catalysis, or sensing.

A thorough investigation of the photophysical properties (absorption, emission, quantum yield) of this compound and its simple derivatives would be a foundational step in assessing its potential in these areas.

Q & A

Q. What are the recommended synthetic protocols for 1,4-Dichloro-6-methoxyphthalazine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of phthalazine derivatives typically involves nucleophilic substitution or condensation reactions. For this compound, a feasible route starts with 1,4-dichlorophthalazine, followed by methoxylation at the 6-position using methoxide under controlled pH (e.g., NaOMe in methanol). Optimization parameters include:

- Temperature : Maintain 60–80°C to balance reactivity and side-product formation.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Catalyst : Palladium-based catalysts (e.g., PdCl₂(PPh₃)₂) improve regioselectivity in substituted phthalazines .

Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) is recommended for purification.

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

- Methodological Answer : Use a combination of:

- HPLC : To assess purity (≥95% by area normalization) using C18 columns and acetonitrile/water gradients .

- NMR : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons in phthalazine core).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₉H₆Cl₂N₂O).

- Melting Point Analysis : Compare observed values with literature data to detect impurities .

Q. How should stability studies be designed to evaluate this compound under different storage conditions?

- Methodological Answer : Conduct accelerated stability testing per ICH guidelines:

- Conditions : 40°C/75% RH (accelerated), 25°C/60% RH (long-term).

- Analysis : Monitor degradation via HPLC every 3 months. Common degradation pathways include hydrolysis of methoxy groups (pH-dependent) or photolytic cleavage of Cl substituents .

- Recommendations : Store in amber vials at –20°C under inert atmosphere (N₂/Ar) to minimize oxidation.

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields or byproduct formation during synthesis?

- Methodological Answer : Contradictions often arise from competing reaction pathways (e.g., over-substitution or ring-opening). Mitigation strategies:

- Kinetic Control : Use lower temperatures (e.g., 0–5°C) to favor mono-substitution over di-substitution.

- Byproduct Analysis : Employ LC-MS or GC-MS to identify side products (e.g., dechlorinated analogs).

- Mechanistic Studies : Isotopic labeling (e.g., ¹⁸O in methoxy groups) or DFT calculations to map energy barriers .

Q. What strategies exist for designing biologically active analogs of this compound?

- Methodological Answer : Focus on structural modifications guided by SAR:

- Core Modifications : Replace Cl with bioisosteres (e.g., CF₃, Br) to modulate lipophilicity.

- Substituent Engineering : Introduce polar groups (e.g., –NH₂, –COOH) at the 2-position to enhance solubility.

- Hybridization : Merge phthalazine with benzoxazine motifs (e.g., via Mannich reactions) to exploit dual pharmacological activity .

Validate activity via in vitro assays (e.g., kinase inhibition or antimicrobial testing).

Q. How can the crystal structure of this compound be determined, and what intermolecular interactions govern its packing?

- Methodological Answer :

- X-ray Crystallography : Grow single crystals via slow evaporation (solvent: dichloromethane/hexane).

- Supramolecular Analysis : Identify Cl···π (3.3–3.5 Å) and C–H···O interactions (2.8–3.0 Å) using Mercury software. These interactions stabilize layered packing, critical for predicting solubility and polymorphism .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic environments?

- Methodological Answer :

- DFT Calculations : Use Gaussian09 to model transition states (B3LYP/6-31G* basis set). Cl substituents exhibit higher electrophilicity (Fukui indices: f⁻ > 0.1) at positions 1 and 4.

- Molecular Dynamics : Simulate solvation effects in polar solvents (e.g., water, DMSO) to predict hydrolysis rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.